Tetrapropylammonium chloride

Catalog No.
S749940
CAS No.
5810-42-4
M.F
C12H28ClN
M. Wt
221.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrapropylammonium chloride

CAS Number

5810-42-4

Product Name

Tetrapropylammonium chloride

IUPAC Name

tetrapropylazanium;chloride

Molecular Formula

C12H28ClN

Molecular Weight

221.81 g/mol

InChI

InChI=1S/C12H28N.ClH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1

InChI Key

FBEVECUEMUUFKM-UHFFFAOYSA-M

SMILES

CCC[N+](CCC)(CCC)CCC.[Cl-]

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[Cl-]
  • High solubility in organic solvents: TPACl readily dissolves in various organic solvents like acetone, benzene, and ethanol, making it a valuable component in reactions and experiments involving these solvents.
  • Phase transfer catalyst: TPACl acts as a phase transfer catalyst, facilitating the transfer of ions or molecules between immiscible phases, such as water and organic solvents. This property proves useful in various organic reactions where reactants reside in different phases. Source: I.G. Mislankar, D.K. Salunkhe, & S.D. Dalvi. (2013). Phase transfer catalysis in aqueous biphasic systems: An overview. Journal of Molecular Liquids, 185(1), 1-23:
  • Antimicrobial activity: Studies suggest that TPACl exhibits antimicrobial activity against certain bacteria and fungi. However, further research is needed to understand the mechanisms and potential applications of this property. Source: A.M. Stephen, G.C. Kumar, K.M. Pradeep, & S. Thomas. (2012). Synthesis, characterization, and antimicrobial activity of some novel quaternary ammonium salts derived from n-propylamine and n-butylamine. Arabian Journal of Chemistry, 5(2), 237-243:
  • Ionic liquid precursor: TPACl can serve as a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and negligible vapor pressure. These ionic liquids find applications in various fields, including catalysis, electrochemistry, and separation science. Source: S. Zhang, J. Li, C. Wang, & S. Peng. (2004). Facile preparation of ionic liquids from quaternary ammonium salts and their application in the extraction of aromatic hydrocarbons from n-alkanes. Green Chemistry, 6(9), 512-516:

Tetrapropylammonium chloride is a quaternary ammonium salt with the chemical formula C12H30ClN\text{C}_{12}\text{H}_{30}\text{ClN}. It consists of a central nitrogen atom bonded to four propyl groups and a chloride ion. This compound is characterized by its ability to act as a phase transfer catalyst, facilitating reactions between reactants in different phases, particularly in organic synthesis. Tetrapropylammonium chloride is typically a white crystalline solid at room temperature and is soluble in polar solvents such as water and alcohols.

The mechanism of action of TPACl depends on its specific application. As a phase-transfer catalyst, TPACl's bulky quaternary ammonium cation interacts with both aqueous and organic phases, allowing for the transfer of charged species between them []. In other applications, TPACl's positive charge can interact with negatively charged molecules, influencing their behavior.

TPACl is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon contact or inhalation []. It is recommended to handle TPACl with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

, primarily as a phase transfer catalyst. Its effectiveness arises from its ability to solubilize ionic compounds in organic solvents, thereby enhancing reaction rates. Some notable reactions include:

  • Alkylation Reactions: It can facilitate the alkylation of nucleophiles by providing a more favorable environment for the reaction.
  • Oxidation Reactions: The compound has been used in oxidation reactions involving osmium tetroxide and tetrapropylammonium perruthenate, yielding ketones with good efficiency .
  • Synthesis of Organic Compounds: It plays a crucial role in synthesizing various organic compounds by enabling the transfer of reactants across immiscible phases .

Tetrapropylammonium chloride can be synthesized through several methods:

  • Quaternization Reaction: The most common method involves the reaction of propylamine with an appropriate alkyl halide (e.g., propyl bromide) under basic conditions. This process yields tetrapropylammonium bromide, which can be converted to tetrapropylammonium chloride by treatment with sodium chloride.
  • Direct Ammoniation: Another approach involves the direct ammoniation of propylene oxide followed by chlorination to form the desired quaternary ammonium salt.
  • Ion Exchange: Tetrapropylammonium bromide can also undergo ion exchange with sodium chloride in solution to produce tetrapropylammonium chloride .

Tetrapropylammonium chloride finds applications across various fields:

  • Phase Transfer Catalysis: It is widely used in organic synthesis as a catalyst that enhances the efficiency of reactions involving immiscible phases.
  • Chemical Industry: Employed in the production of specialty chemicals and pharmaceuticals.
  • Biochemical Assays: Utilized as a reagent in biochemical assays due to its ability to facilitate the movement of reactants .

Research on interaction studies involving tetrapropylammonium chloride highlights its role in influencing chemical reactivity and biological interactions. For instance, studies have shown that it can affect the solubility and mobility of ions in aqueous solutions, which has implications for both chemical synthesis and biological systems . Additionally, its interactions with other quaternary ammonium salts have been explored to understand their collective effects on phase transfer catalysis.

Tetrapropylammonium chloride shares similarities with other quaternary ammonium salts but possesses unique properties that distinguish it from them. Below is a comparison with several similar compounds:

Compound NameChemical FormulaKey Characteristics
Tetrabutylammonium BromideC16H36BrN\text{C}_{16}\text{H}_{36}\text{BrN}Larger alkyl groups; effective phase transfer catalyst
Tetraethylammonium ChlorideC8H20ClN\text{C}_{8}\text{H}_{20}\text{ClN}Smaller alkyl groups; used in electrochemical applications
Tetramethylammonium ChlorideC4H12ClN\text{C}_{4}\text{H}_{12}\text{ClN}Highly soluble; often used for organic synthesis
Tetrapropylammonium BromideC12H30BrN\text{C}_{12}\text{H}_{30}\text{BrN}Similar structure but bromide instead of chloride

Uniqueness: Tetrapropylammonium chloride's unique combination of four propyl groups allows for specific solubility characteristics and reactivity profiles that are distinct from those of other quaternary ammonium salts. Its effectiveness as a phase transfer catalyst makes it particularly valuable in organic synthesis where traditional methods may fail.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5810-42-4

General Manufacturing Information

1-Propanaminium, N,N,N-tripropyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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